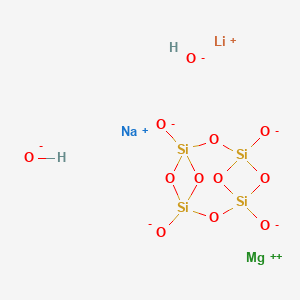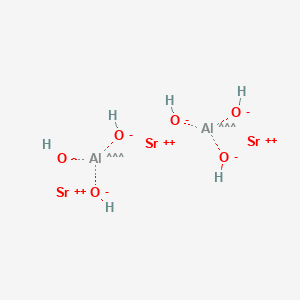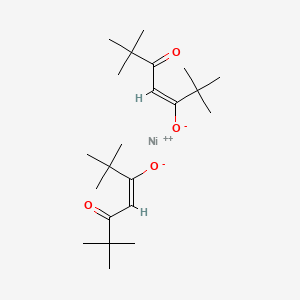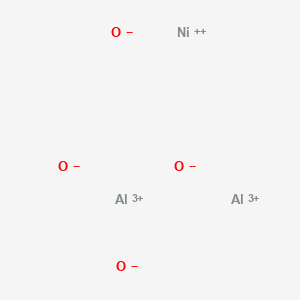
Hectorite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hectorite is a rare, soft, greasy, white clay mineral with the chemical formula Na0.3(Mg,Li)3Si4O10(OH)2 . It belongs to the smectite group of phyllosilicates and is characterized by its unique cation exchange capacity, surface reactivity, and adsorption properties . This compound was first described in 1941 and named after its occurrence near Hector, California . It is known for its ability to delaminate in water into individual nanolayers, which can reassemble in various ways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hectorite can be synthesized using several methods, including hydrothermal synthesis, melt synthesis, and structure-directed synthesis .
Hydrothermal Synthesis: This method involves reacting a mixture of sodium silicate, magnesium chloride, and lithium chloride in an autoclave at high temperatures and pressures.
Melt Synthesis: In this method, the raw materials are melted together at high temperatures, followed by rapid cooling to form this compound.
Structure-Directed Synthesis: This involves using templates or structure-directing agents to guide the formation of this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrothermal synthesis due to its efficiency and ability to produce high-purity this compound . The process includes mixing the raw materials in precise proportions, followed by controlled heating and cooling to achieve the desired crystalline structure .
Analyse Des Réactions Chimiques
Hectorite undergoes various chemical reactions, including ion exchange, intercalation, pillaring, and grafting .
Ion Exchange: this compound can exchange its interlayer cations with other cations, such as sodium, potassium, or calcium, under mild conditions.
Intercalation: This involves inserting molecules or ions between the layers of this compound, which can be achieved using organic or inorganic reagents.
Common reagents used in these reactions include sodium chloride, potassium chloride, and various organic molecules . The major products formed depend on the specific reaction and reagents used, but they often include modified this compound with enhanced properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which hectorite exerts its effects is primarily through its cation exchange capacity and surface reactivity .
Cation Exchange Capacity: this compound can exchange its interlayer cations with other cations in solution, which is useful in applications such as water purification and catalysis.
Surface Reactivity: The high surface area and reactivity of this compound allow it to adsorb various molecules, making it effective in adsorption and catalysis processes.
Comparaison Avec Des Composés Similaires
Hectorite is often compared with other smectite clays, such as montmorillonite, saponite, and beidellite .
Montmorillonite: Similar to this compound, montmorillonite has a high cation exchange capacity but differs in its chemical composition and layer charge.
Saponite: Saponite has a similar structure to this compound but contains more magnesium and less lithium.
Beidellite: Beidellite is another smectite clay with a higher aluminum content compared to this compound.
This compound’s uniqueness lies in its specific cation exchange capacity, surface reactivity, and ability to form stable dispersions in water .
Propriétés
IUPAC Name |
lithium;magnesium;sodium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[5.1.1.13,5]decane;dihydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Mg.Na.O10Si4.2H2O/c;;;1-11-5-12(2,6-11)10-14(4)7-13(3,8-14)9-11;;/h;;;;2*1H2/q+1;+2;+1;-4;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLMIXQRALPRBC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[OH-].[OH-].[O-][Si]12O[Si](O1)(O[Si]3(O[Si](O3)(O2)[O-])[O-])[O-].[Na+].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2LiMgNaO12Si4-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12173-47-6 |
Source


|
| Record name | Hectorite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012173476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hectorite (clay mineral) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)





![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)






